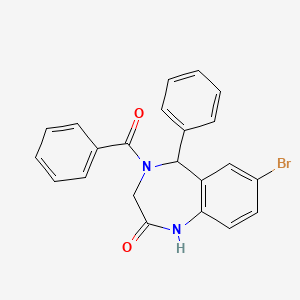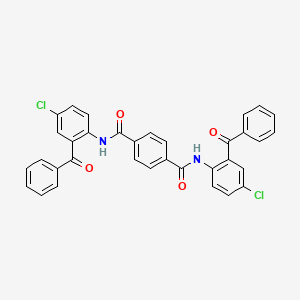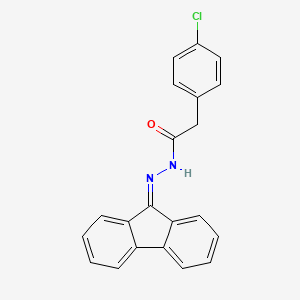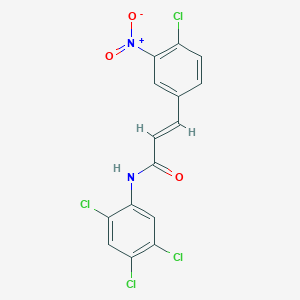
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, also known as flubromazepam, is a psychoactive drug that belongs to the benzodiazepine class. The chemical structure of flubromazepam contains a benzodiazepine ring fused with a benzene ring, which gives it its unique pharmacological properties. Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting the activity of neurons. Flubromazepam enhances the activity of GABA receptors, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects.
Biochemical and Physiological Effects:
Flubromazepam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects. Flubromazepam has also been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
Flubromazepam has a number of advantages and limitations for lab experiments. Its unique pharmacological properties make it a promising candidate for the study of anxiety, insomnia, and muscle spasm. However, its potential for abuse and dependence make it difficult to study in human subjects. Additionally, its long half-life and slow onset of action make it difficult to control in animal studies.
Orientations Futures
There are a number of future directions for the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem. One potential direction is the development of new benzodiazepine compounds that have improved therapeutic profiles and reduced potential for abuse and dependence. Another potential direction is the study of the long-term effects of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem on the brain and body, including its potential for neurotoxicity and cognitive impairment. Additionally, the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem in combination with other drugs may provide new insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Flubromazepam can be synthesized by the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, which can be further purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, which make it a promising candidate for the treatment of anxiety, insomnia, and muscle spasm. Flubromazepam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and epilepsy.
Propriétés
IUPAC Name |
4-benzoyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)24-19)22(27)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUSTVMMAEMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)

![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)


![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)

